molecular formula C16H13Cl2NO2 B8445102 3-[2-(2,4-Dichlorophenoxy)-ethyl]-1,3-dihydroindol-2-one

3-[2-(2,4-Dichlorophenoxy)-ethyl]-1,3-dihydroindol-2-one

Cat. No.: B8445102
M. Wt: 322.2 g/mol
InChI Key: KMUWVSZFDSAEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-Dichlorophenoxy)-ethyl]-1,3-dihydroindol-2-one is a useful research compound. Its molecular formula is C16H13Cl2NO2 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H13Cl2NO2/c17-10-5-6-15(13(18)9-10)21-8-7-12-11-3-1-2-4-14(11)19-16(12)20/h1-6,9,12H,7-8H2,(H,19,20)

InChI Key

KMUWVSZFDSAEAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1,3-dihydroindol-2-one (13.3 g, 0.10 mol) in THF (350 mL) was added dropwise n-BuLi (2.5 M in hexane, 84.0 mL, 0.21 mol) at 0° C. under nitrogen atmosphere. After stirring for 1 h at 0° C., the reaction mixture was cooled to −70° C. and a solution of 1-(2-bromo-ethoxy)-2,4-dichlorobenzene (32.4 g, 0.12 mmol) in THF (100 mL) was added dropwise. The mixture was stirred overnight at r.t and poured into NH4Cl (aq. sat.). The separated aqueous layer was extracted with EtOAc three times. The combined extracts were washed with water, dried and evaporated. The crude product was purified by silica gel chromatography first and then purified by prep HPLC to give 3-[2-(2,4-dichlorophenoxy)-ethyl]-1,3-dihydroindol-2-one (1.9 g, 5.8% yield) as an off-white solid. 1H NMR (DMSO-d6) δ: 10.38 (s, 1H), 7.54 (d, 1H, J=2.4 Hz), 7.35 (dd, 1H, J1=8.8 Hz, J2=2.4 Hz), 7.28 (1H, J=7.2 Hz), 7.17-7.13 (m, 2H), 6.92 (t, 1H, J=7.2 Hz), 6.81 (d, 1H, J=7.6 Hz), 4.24-4.20 (m, 2H), 3.59 (t, 1H, J=6.8 Hz), 2.29-2.19 (m, 2H).
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
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solvent
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84 mL
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32.4 g
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reactant
Reaction Step Three
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Quantity
100 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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